4-Chloro-2-(o-tolyl)pyrimidine
Overview
Description
4-Chloro-2-(o-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family, characterized by a chloro group at the 4th position and a 2-methylphenyl group at the 2nd position of the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(o-tolyl)pyrimidine typically involves the reaction of 2-methylphenylamine with 4-chloropyrimidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(o-tolyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrimidine with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Electrophilic Aromatic Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination in solvents like acetic acid or dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with extended conjugation.
Electrophilic Aromatic Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Chloro-2-(o-tolyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is utilized in the production of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(o-tolyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylphenyl groups contribute to its binding affinity and specificity. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
- 2-Chloro-4-(2-methylphenyl)pyrimidine
- 4-Chloro-2-(3-methylphenyl)pyrimidine
- 4-Chloro-2-(2-fluorophenyl)pyrimidine
Comparison: 4-Chloro-2-(o-tolyl)pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-chloro-2-(2-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSWFBXWRSAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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